Cas no 535170-18-4 (tert-Butyl 5-Amino-2-fluorophenylcarbamate)
tert-Butyl 5-Amino-2-fluorophenylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- (5-AMINO-2-FLUORO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
- (5-AMINO-2-FLUOROPHENYL)CARBAMIC ACID TERT-BUTYL ESTER,
- tert-butyl N-(5-amino-2-fluorophenyl)carbamate
- AC1Q1N9J
- CTK4J8299
- SureCN2231205
- tert-butyl (2-fluoro-5-aminophenyl)carbamate
- tert-butyl (5-amino-2-fluorophenyl)carbamate
- tert-butyl 5-amino-2-fluorophenylcarbamate
- WTI-10516
- AKOS000169780
- tert-butyl(5-amino-2-fluorophenyl)carbamate
- SCHEMBL2231205
- FIRABEKBYKPYIS-UHFFFAOYSA-N
- AB18549
- EN300-43271
- (5-amino-2-fluorophenyl)carbamic acid tert-butyl ester
- AB10633
- MFCD04114549
- 535170-18-4
- DTXSID60448863
- AB00999796-01
- DB-071696
- (5-Amino-2-fluoro-phenyl)-carbamic acid tert-butyl ester, AldrichCPR
- CS-0342317
- tert-Butyl 5-Amino-2-fluorophenylcarbamate
-
- MDL: MFCD04114549
- Inchi: 1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15)
- InChI Key: FIRABEKBYKPYIS-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=C1NC(=O)OC(C)(C)C)N
Computed Properties
- Exact Mass: 226.11200
- Monoisotopic Mass: 226.11175589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- PSA: 64.35000
- LogP: 3.40910
tert-Butyl 5-Amino-2-fluorophenylcarbamate Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
tert-Butyl 5-Amino-2-fluorophenylcarbamate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
tert-Butyl 5-Amino-2-fluorophenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019123012-5g |
tert-Butyl (5-amino-2-fluorophenyl)carbamate |
535170-18-4 | 97% | 5g |
$716.90 | 2023-09-01 | |
| Alichem | A019123012-10g |
tert-Butyl (5-amino-2-fluorophenyl)carbamate |
535170-18-4 | 97% | 10g |
$975.52 | 2023-09-01 | |
| Alichem | A019123012-25g |
tert-Butyl (5-amino-2-fluorophenyl)carbamate |
535170-18-4 | 97% | 25g |
$1656.24 | 2023-09-01 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0086-1g |
(5-Amino-2-fluoro-phenyl)-carbamic acid tert-butyl ester |
535170-18-4 | 97% | 1g |
1568.88CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0086-5g |
(5-Amino-2-fluoro-phenyl)-carbamic acid tert-butyl ester |
535170-18-4 | 97% | 5g |
5919.34CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0086-500mg |
(5-Amino-2-fluoro-phenyl)-carbamic acid tert-butyl ester |
535170-18-4 | 97% | 500mg |
1229.66CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0086-25g |
(5-Amino-2-fluoro-phenyl)-carbamic acid tert-butyl ester |
535170-18-4 | 97% | 25g |
23490.77CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0086-250mg |
(5-Amino-2-fluoro-phenyl)-carbamic acid tert-butyl ester |
535170-18-4 | 97% | 250mg |
1060.05CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0086-100mg |
(5-Amino-2-fluoro-phenyl)-carbamic acid tert-butyl ester |
535170-18-4 | 97% | 100mg |
924.37CNY | 2021-05-08 | |
| TRC | T206135-50mg |
tert-Butyl 5-Amino-2-fluorophenylcarbamate |
535170-18-4 | 50mg |
$ 70.00 | 2022-06-03 |
tert-Butyl 5-Amino-2-fluorophenylcarbamate Suppliers
tert-Butyl 5-Amino-2-fluorophenylcarbamate Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on tert-Butyl 5-Amino-2-fluorophenylcarbamate
tert-Butyl 5-Amino-2-fluorophenylcarbamate (CAS No. 535170-18-4): A Comprehensive Overview
tert-Butyl 5-Amino-2-fluorophenylcarbamate, identified by its Chemical Abstracts Service (CAS) number 535170-18-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of carbamates and features a fluorinated aromatic ring, making it a versatile intermediate in the synthesis of various bioactive molecules. The unique structural properties of this compound contribute to its potential applications in medicinal chemistry, particularly in the design and optimization of novel therapeutic agents.
The< strong>fluorine atom incorporated into the phenyl ring of tert-butyl 5-amino-2-fluorophenylcarbamate is a key structural feature that influences its chemical reactivity and biological activity. Fluorinated aromatic compounds are widely recognized for their enhanced metabolic stability, improved binding affinity to biological targets, and increased pharmacological efficacy. In recent years, the incorporation of fluorine into drug candidates has become a cornerstone strategy in modern drug design, leading to the development of several FDA-approved medications with fluorinated moieties.
In the realm of pharmaceutical research, tert-butyl 5-amino-2-fluorophenylcarbamate serves as a valuable building block for constructing more complex molecular architectures. Its< strong>amino and carbamate functional groups provide multiple sites for chemical modification, enabling chemists to tailor its properties for specific applications. For instance, the amino group can be readily coupled with carboxylic acid derivatives via amide bond formation, while the carbamate moiety offers opportunities for further derivatization through nucleophilic substitution reactions.
The< strong>CAS number 535170-18-4 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and patent filings. This standardized nomenclature is essential for researchers who need to reference this compound in their work, facilitating seamless communication across different scientific disciplines. The CAS registry system is maintained by the American Chemical Society and is widely used by chemists worldwide to catalog and retrieve information about chemical substances.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of< strong>tert-butyl 5-amino-2-fluorophenylcarbamate with greater precision. Molecular modeling techniques, such as molecular dynamics simulations and quantum mechanical calculations, allow scientists to explore the interactions between this compound and biological targets at an atomic level. These computational studies have revealed that the< strong>fluorine atom enhances the binding affinity of the molecule to its intended target by modulating electronic distributions and steric effects.
The< strong>synthesis of tert-butyl 5-amino-2-fluorophenylcarbamate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution (SNAr) reactions on fluorobenzene derivatives, followed by carbamate formation using appropriate reagents such as phosgene or its alternatives like diethyl carbonate. The use of< strong>catalysts can improve reaction efficiency and selectivity, reducing unwanted side products.
In drug discovery pipelines, tert-butyl 5-amino-2-fluorophenylcarbamate has been explored as a precursor for developing novel therapeutics targeting various diseases. Its structural features make it amenable to modifications that can enhance pharmacokinetic properties such as solubility, bioavailability, and tissue distribution. For example, researchers have investigated its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
The< strong>biochemical activity of derivatives of tert-butyl 5-amino-2-fluorophenylcarbamate has been studied in vitro using enzyme inhibition assays and cell-based assays. These experiments have provided insights into its mechanism of action and potential therapeutic applications. Notably, some derivatives have shown promising activity against enzymes involved in metabolic pathways relevant to neurological disorders, suggesting their utility as leads for further drug development.
The< strong-pharmaceutical industry's interest in fluorinated carbamates has spurred innovation in synthetic methodologies tailored to produce these compounds efficiently on a large scale. Continuous flow chemistry techniques have emerged as a powerful tool for synthesizing complex molecules like tert-butyl 5-amino-2-fluorophenylcarbamate with improved scalability and reduced environmental impact. These advancements align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.
The< strong-regulatory landscape governing the use of pharmaceutical intermediates like tert-butyl 5-amino-2-fluorophenylcarbamate is stringent to ensure safety and efficacy. Regulatory agencies such as the FDA and EMA require comprehensive characterization data before approving new drug candidates derived from such intermediates. This includes information on chemical purity, stability profiles, toxicological studies, and clinical trial results.
In conclusion,< strong>tert-butyl 5-amino-2-fluorophenylcarbamate (CAS No. 535170-18-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with enhanced pharmacological properties. As research continues to uncover new applications for fluorinated aromatic compounds, compounds like this are likely to play an increasingly important role in the discovery and development of next-generation therapeutics.
535170-18-4 (tert-Butyl 5-Amino-2-fluorophenylcarbamate) Related Products
- 98968-72-0(tert-Butyl 2-Fluorophenylcarbamate)
- 81740-18-3(1-N-Boc-3-Fluoroaniline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)